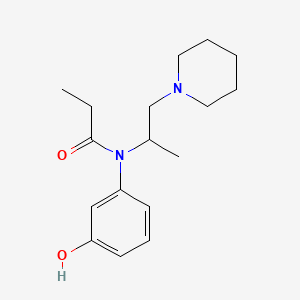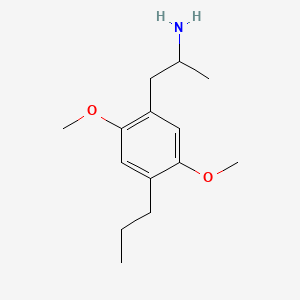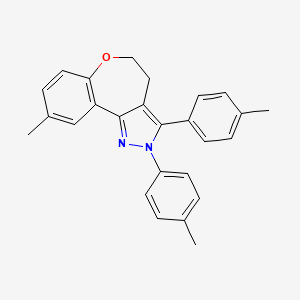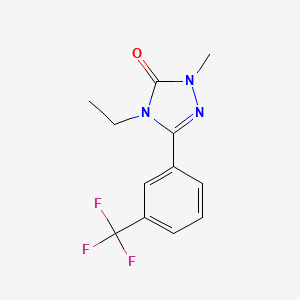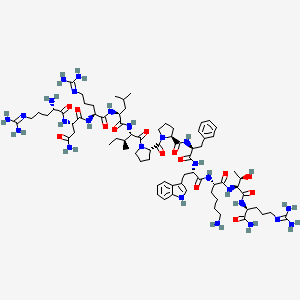
L-Argininamide, L-arginyl-L-asparaginyl-L-arginyl-L-leucyl-L-isoleucyl-L-prolyl-L-prolyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naja mossambica mossambica cardiotoxin III is a protein toxin derived from the venom of the Mozambique spitting cobra (Naja mossambica mossambica). This toxin is part of a family of cardiotoxins known for their ability to disrupt cellular membranes and induce cell death. Cardiotoxins are small, basic proteins that exhibit a wide range of biological activities, including cytotoxicity, hemolysis, and cardiotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Naja mossambica mossambica cardiotoxin III typically involves the extraction and purification of the toxin from the venom of the Mozambique spitting cobra. The venom is collected and subjected to a series of chromatographic techniques, such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography, to isolate the cardiotoxin .
Industrial Production Methods: Industrial production of Naja mossambica mossambica cardiotoxin III is not common due to the complexity and cost associated with venom extraction and purification. recombinant DNA technology has been explored to produce cardiotoxins in bacterial or yeast expression systems. This involves cloning the gene encoding the cardiotoxin into an expression vector, transforming the host cells, and inducing protein expression. The recombinant cardiotoxin is then purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Naja mossambica mossambica cardiotoxin III primarily undergoes interactions with cellular membranes rather than traditional chemical reactions like oxidation or reduction. It binds to specific phospholipids in the membrane, leading to membrane disruption and cell lysis .
Common Reagents and Conditions: The primary reagents involved in the study of cardiotoxin interactions are phospholipids, such as cardiolipin and phosphatidylcholine. Experimental conditions often include the use of model membrane systems, such as liposomes or supported lipid bilayers, to mimic cellular membranes .
Major Products Formed: The major outcome of cardiotoxin interactions with membranes is the formation of non-bilayer structures and increased membrane permeability, leading to cell lysis and death .
Wissenschaftliche Forschungsanwendungen
Naja mossambica mossambica cardiotoxin III has several scientific research applications:
Wirkmechanismus
Naja mossambica mossambica cardiotoxin III exerts its effects by binding to specific phospholipids in the cellular membrane, such as cardiolipin. This binding disrupts the membrane structure, leading to increased permeability and the formation of non-bilayer structures. The disruption of the membrane integrity results in cell lysis and death. The cardiotoxin also induces mitochondrial dysfunction, leading to apoptosis through the activation of apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
- Naja atra cardiotoxin III
- Naja oxiana cardiotoxin II
- Naja naja cardiotoxin I
Eigenschaften
CAS-Nummer |
115722-25-3 |
|---|---|
Molekularformel |
C74H119N25O14 |
Molekulargewicht |
1582.9 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C74H119N25O14/c1-6-41(4)58(96-67(109)51(35-40(2)3)93-62(104)50(26-16-32-87-74(83)84)91-66(108)54(38-57(77)101)92-61(103)46(76)22-14-30-85-72(79)80)71(113)99-34-18-28-56(99)70(112)98-33-17-27-55(98)68(110)95-52(36-43-19-8-7-9-20-43)64(106)94-53(37-44-39-88-47-23-11-10-21-45(44)47)65(107)90-49(24-12-13-29-75)63(105)97-59(42(5)100)69(111)89-48(60(78)102)25-15-31-86-73(81)82/h7-11,19-21,23,39-42,46,48-56,58-59,88,100H,6,12-18,22,24-38,75-76H2,1-5H3,(H2,77,101)(H2,78,102)(H,89,111)(H,90,107)(H,91,108)(H,92,103)(H,93,104)(H,94,106)(H,95,110)(H,96,109)(H,97,105)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t41-,42+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-,59-/m0/s1 |
InChI-Schlüssel |
ZAINUDLPXMZFRW-LYVIQXBQSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)

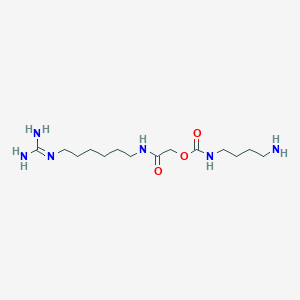
![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)

